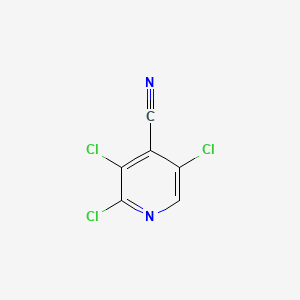

2,3,5-Trichloroisonicotinonitrile

Übersicht

Beschreibung

2,3,5-Trichloroisonicotinonitrile is a halogenated pyridine derivative with the molecular formula C6HCl3N2 and a molecular weight of 207.45 g/mol . It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound is widely used in various fields, including medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,5-Trichloroisonicotinonitrile can be synthesized through the chlorination of isonicotinonitrile. The reaction typically involves the use of chlorine gas in the presence of a suitable catalyst under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,5-Trichloroisonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can also undergo oxidation to form various oxidized products.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines and thiols.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2,3,5-Trichloroisonicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3,5-Trichloroisonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

- 2,3,5-Trichloropyridine

- 2,3,5-Trichloropyridine-4-carbonitrile

- 2,3,5-Trichloropyridine-4-carboxamide

Comparison: Compared to these similar compounds, 2,3,5-Trichloroisonicotinonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

2,3,5-Trichloroisonicotinonitrile (TCIN) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of TCIN, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C₆HCl₃N₂

- IUPAC Name : this compound

- CAS Number : 50853160

TCIN exhibits a range of biological activities primarily attributed to its structural characteristics. The presence of chlorine atoms enhances its reactivity and interaction with biological targets. Research indicates that TCIN may act through:

- Inhibition of Enzymatic Activity : TCIN has been shown to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : It demonstrates activity against various bacterial strains, potentially through disruption of cellular membranes or interference with metabolic processes.

- Anticancer Activity : Preliminary studies suggest that TCIN may induce apoptosis in cancer cells, although the specific pathways remain to be fully elucidated.

Antimicrobial Activity

TCIN has been evaluated for its antimicrobial properties against several pathogens. In vitro studies have demonstrated:

- Effectiveness Against Bacteria : TCIN shows significant inhibitory effects on Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

Research has indicated that TCIN possesses cytotoxic effects on various cancer cell lines. A notable study demonstrated that TCIN induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways:

- Caspase Activation : The activation of caspases is crucial for the apoptotic process. In MCF-7 cells treated with TCIN, significant increases in caspase-3 and caspase-9 activities were observed .

Toxicity Profile

While TCIN exhibits promising biological activities, it is essential to consider its toxicity profile. Studies have indicated:

- Cytotoxicity to Human Cells : At higher concentrations, TCIN can exhibit cytotoxic effects on normal human cell lines. This raises concerns regarding its therapeutic window and necessitates further investigation into its safety profile .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of TCIN against a panel of clinical isolates. The results indicated that TCIN was particularly effective against multidrug-resistant strains of E. coli, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios. -

Case Study on Cancer Cell Lines :

In a laboratory setting, TCIN was tested on various cancer cell lines, including lung and breast cancer models. The findings revealed that TCIN significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

2,3,5-trichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2/c7-4-2-11-6(9)5(8)3(4)1-10/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPROKFFQFRCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678880 | |

| Record name | 2,3,5-Trichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-83-8 | |

| Record name | 2,3,5-Trichloro-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.